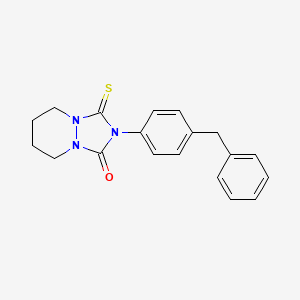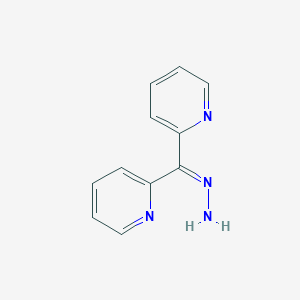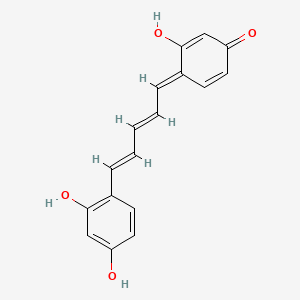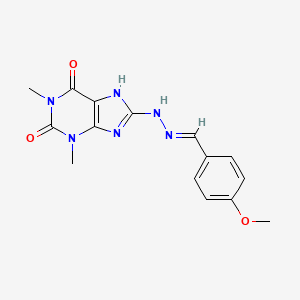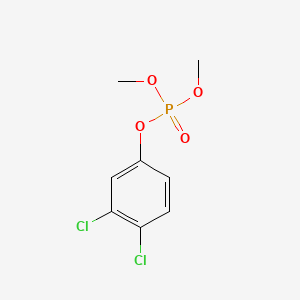
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is a synthetic phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three tert-butyl groups and a hydroxyethoxy group attached to a cyclohexa-2,5-dien-1-one ring. It is a sterically hindered phenol, which makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include the use of sulfuric acid as a catalyst and methyl tert-butyl ether as the alkylating agent. The reaction proceeds with high yields, often up to 90%, and involves multiple steps of alkylation to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals and phenoxonium cations.
Reduction: It can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols and cyclohexadienones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and free radical scavenger.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms and stabilize free radicals. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s antioxidant properties. The pathways involved include the formation of stable phenoxy radicals and subsequent reactions that prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but without the hydroxyethoxy group.
2,6-Di-tert-butylphenol: Another related compound used widely as an antioxidant in industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
73405-44-4 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H34O3/c1-17(2,3)14-12-20(19(7,8)9,23-11-10-21)13-15(16(14)22)18(4,5)6/h12-13,21H,10-11H2,1-9H3 |
Clé InChI |
KQHQOCHRNSKODZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


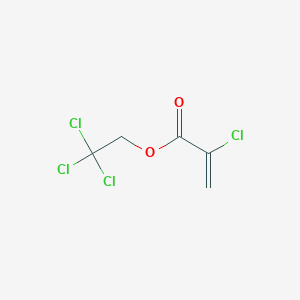
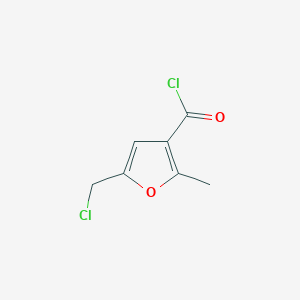
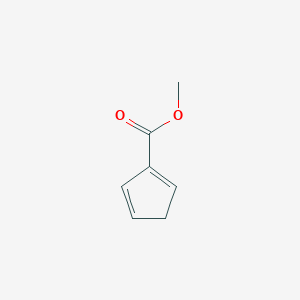
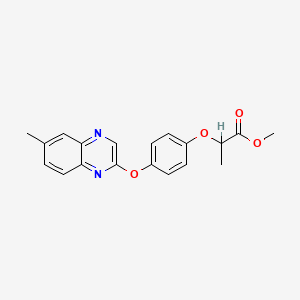
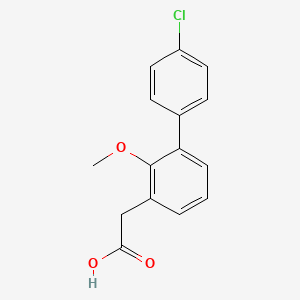

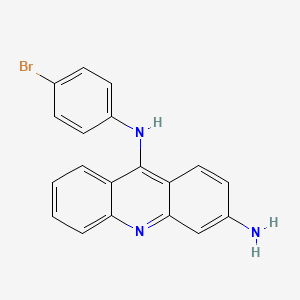
![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
